2-Cyclopropyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
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Overview
Description
2-Cyclopropyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves multiple steps. One common method includes the acylation of 1,2,3,4-tetrahydroisoquinoline with a cyclopropyl ketone under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride
- 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride
- 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one .
Uniqueness
2-Cyclopropyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and tetrahydroisoquinoline moieties contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H17NO |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-cyclopropyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H17NO/c16-14(9-11-5-6-11)15-8-7-12-3-1-2-4-13(12)10-15/h1-4,11H,5-10H2 |
InChI Key |
IAHFPURCPYTIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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